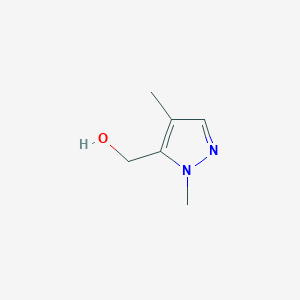
3-Iodo-2-methyl-benzoic acid ethyl ester
Vue d'ensemble
Description
“3-Iodo-2-methyl-benzoic acid ethyl ester” is a chemical compound that belongs to the class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .
Molecular Structure Analysis
The molecular structure of “3-Iodo-2-methyl-benzoic acid ethyl ester” would consist of a benzene ring substituted with an iodine atom at the 3-position, a methyl group at the 2-position, and an ethyl ester group at the carboxylic acid position .Chemical Reactions Analysis
As an ester, “3-Iodo-2-methyl-benzoic acid ethyl ester” could undergo reactions like hydrolysis, reduction, and transesterification. The iodine atom on the benzene ring could also potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Iodo-2-methyl-benzoic acid ethyl ester” would depend on its structure. As an ester, it would likely be a polar compound and could participate in hydrogen bonding. The presence of the iodine atom could make the compound denser and increase its boiling point .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The synthesis of various benzoic acid derivatives, including those related to 3-Iodo-2-methyl-benzoic acid ethyl ester, is a critical area of research. For instance, the study of (E)-4-((3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid synthesis demonstrates complex organic synthesis techniques (Das & Kabalka, 2008).
- Research on the silver-mediated annulation of 2-iodo enol esters leading to isocoumarins provides insights into novel synthetic pathways that could potentially include compounds like 3-Iodo-2-methyl-benzoic acid ethyl ester (Panda, Mishra, & Mattan, 2016).
Polymer Synthesis
- The study of the polycondensation of m-(octylamino)benzoic acid esters reveals the potential of benzoic acid esters in polymer synthesis, which may extend to derivatives like 3-Iodo-2-methyl-benzoic acid ethyl ester (Sugi et al., 2005).
Photochemical Applications
- Research into Heck-mediated synthesis and photochemically induced cyclization of benzoic acid esters, including the synthesis of complex organic molecules like naphtho[2,1-f]isoquinolines, demonstrates the potential of benzoic acid esters in photochemical applications (Pampín et al., 2003).
Analytical Chemistry
- The determination of benzoic acid in soft drinks using gas chromatography with on-line pyrolytic methylation highlights the analytical applications of benzoic acid derivatives (Pan et al., 2005).
Drug Delivery Systems
- Research into prodrugs as drug delivery systems, investigating the chemical and plasma-catalyzed hydrolysis of various esters of benzoic acid, suggests the potential of benzoic acid esters like 3-Iodo-2-methyl-benzoic acid ethyl ester in the design of prodrug esters (Nielsen & Bundgaard, 1987).
Fluorimetric Detection
- The development of rapid, sensitive, and specific derivatization methods with 9-(hydroxymethyl)anthracene for the fluorimetric detection of carboxylic acids prior to reversed-phase high-performance liquid chromatographic separation indicates the potential role of benzoic acid esters in fluorimetric analysis (Lingeman et al., 1984).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-iodo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZMTHMYAQITSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2-methyl-benzoic acid ethyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)











